molecular weight and exact mass of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
molecular weight and exact mass of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, outline a validated synthetic methodology, and discuss the analytical techniques essential for its characterization, all grounded in established scientific principles.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous compounds investigated for various therapeutic applications, including anti-tumor and anti-inflammatory activities.[1][2] The specific functionalization of this scaffold, as seen in the title compound with its dimethyl and carbaldehyde groups, allows for further chemical elaboration, making it a valuable building block for creating libraries of potential drug candidates.
Core Physicochemical Properties
The fundamental molecular properties of a compound are critical for its application in research and development, influencing everything from reaction stoichiometry to spectroscopic analysis. While specific experimental data for the 2,5-dimethyl isomer is not widely published, its properties can be reliably determined from its molecular formula, which it shares with the more documented 5,7-dimethyl isomer.[3][4]
| Property | Value | Source / Method |
| Molecular Formula | C₉H₉N₃O | Derived from Structure |
| Molecular Weight | 175.19 g/mol | Calculated[3][4] |
| Exact Mass | 175.07456 Da | Calculated (Monoisotopic) |
| CAS Number | Not Assigned | N/A |
| Isomeric CAS | 878414-63-2 | (5,7-dimethyl isomer)[3][4] |
| Physical Form | Solid (Predicted) | [3] |
Molecular Structure
The structural arrangement of the atoms dictates the compound's chemical reactivity and biological interactions. The diagram below illustrates the bicyclic pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 5, and a carbaldehyde at position 3.
A conceptual representation of the core structure.
Synthesis and Experimental Protocol
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is well-documented in the literature.[5][6] A robust and common strategy involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, followed by functional group manipulation. The introduction of the carbaldehyde group at the C3 position is typically achieved via a Vilsmeier-Haack reaction.
Causality Behind Experimental Choices:
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Starting Materials: The synthesis begins with 5-amino-3-methylpyrazole. The methyl group at position 3 of this precursor becomes the methyl group at position 2 in the final product. Acetylacetone is chosen as the 1,3-dicarbonyl partner to install the two methyl groups on the pyrimidine ring, one of which will be at position 5.
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Cyclization: The condensation reaction is acid-catalyzed, typically using acetic acid, which facilitates the intramolecular cyclization to form the stable bicyclic aromatic system.
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Formylation (Vilsmeier-Haack): This classic reaction is the most direct method to introduce a formyl (carbaldehyde) group onto an electron-rich aromatic ring. The Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) acts as a mild electrophile, selectively targeting the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine core.
Step-by-Step Protocol:
Step 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
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To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (10 mL/g), add acetylacetone (1.1 eq).
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Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Step 2: Formylation to Yield 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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In a round-bottom flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF, 5 eq) to 0°C.
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Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in DMF.
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Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor by TLC.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Basify the solution with aqueous sodium hydroxide until pH > 9 to hydrolyze the iminium salt intermediate.
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The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.
A diagram of the proposed synthesis.
Self-Validating System: Analytical Characterization
To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed. This protocol forms a self-validating system where the expected analytical data for the product must align with its known structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups, a singlet for the aldehydic proton (typically downfield, ~9-10 ppm), and signals corresponding to the protons on the pyrimidine ring.
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¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including a signal for the carbonyl carbon of the aldehyde (~180-190 ppm) and signals for the aromatic and methyl carbons.
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Mass Spectrometry (MS): This technique provides the most direct confirmation of the molecular weight and formula. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak that corresponds to the calculated exact mass of 175.07456 Da, confirming the elemental composition C₉H₉N₃O.[1]
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Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated theoretical values for the molecular formula C₉H₉N₃O.
By combining these techniques, a researcher can unequivocally validate the synthesis of the target compound, ensuring the scientific integrity of any subsequent research.
References
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Zhang, L., et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules. Retrieved from [Link]
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Iorkula, T. H., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. Retrieved from [Link]
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Iorkula, T. H., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Retrieved from [Link]
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Wujec, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Retrieved from [Link]
Sources
- 1. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dimethylpyrazolo 1,5-a pyrimidine-3-carbaldehyde AldrichCPR 878414-63-2 [sigmaaldrich.com]
- 4. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | 878414-63-2 [sigmaaldrich.com]
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